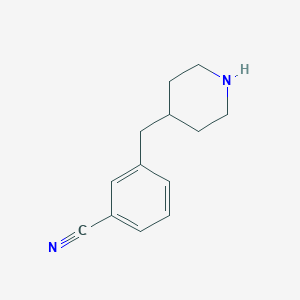

4-(3-Cyanobenzyl)Piperidine

CAS No.:

Cat. No.: VC18129293

Molecular Formula: C13H16N2

Molecular Weight: 200.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H16N2 |

|---|---|

| Molecular Weight | 200.28 g/mol |

| IUPAC Name | 3-(piperidin-4-ylmethyl)benzonitrile |

| Standard InChI | InChI=1S/C13H16N2/c14-10-13-3-1-2-12(9-13)8-11-4-6-15-7-5-11/h1-3,9,11,15H,4-8H2 |

| Standard InChI Key | IIRKYWMNWGCABF-UHFFFAOYSA-N |

| Canonical SMILES | C1CNCCC1CC2=CC(=CC=C2)C#N |

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

4-(3-Cyanobenzyl)piperidine consists of a six-membered piperidine ring (CHN) with a benzyl group substituted at the nitrogen atom. The benzyl group is further modified by a cyano (-C≡N) functional group at the 3-position of the benzene ring (meta-substitution). This configuration distinguishes it from analogs like 4-(4'-cyanophenyl)piperidine, where the cyano group is para-substituted .

Key Structural Features:

-

Piperidine Ring: A saturated heterocycle with one nitrogen atom, contributing basicity (pK ~11) and conformational flexibility .

-

Cyanobenzyl Moiety: Introduces aromaticity, electron-withdrawing effects (via the cyano group), and lipophilicity, which may influence bioavailability and receptor binding .

Spectral and Computational Data

While experimental data for 4-(3-cyanobenzyl)piperidine are unavailable, analogs suggest the following:

-

NMR: Piperidine protons resonate at δ 2.5–3.5 ppm (CH adjacent to N), while aromatic protons in the cyanobenzyl group appear at δ 7.2–7.8 ppm .

Synthetic Methodologies

Retrosynthetic Analysis

The synthesis of 4-(3-cyanobenzyl)piperidine may follow pathways analogous to 4-cyanopiperidine derivatives. A plausible route involves:

-

Benzylation of Piperidine: Reacting piperidine with 3-cyanobenzyl bromide under basic conditions.

-

Cyano Group Introduction: If the benzyl precursor lacks the cyano group, nitrile formation via Rosenmund-von Braun or Sandmeyer reactions could be employed.

Case Study: 4-Cyanopiperidine Hydrochloride Synthesis

A patent (US20170369442A1) details the synthesis of 4-cyanopiperidine hydrochloride from isonipecotamide using thionyl chloride (SOCl) and dibutylformamide :

-

Reaction Conditions:

Table 1: Comparative Synthesis Parameters for Piperidine Derivatives

| Compound | Starting Material | Reagents | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 4-Cyanopiperidine HCl | Isonipecotamide | SOCl, DMF | 79.1 | 98.1 |

| 4-(4'-Cyanophenyl)Piperidine | Piperidine | 4-Cyanophenyl bromide | N/A | N/A |

Physicochemical Properties

Solubility and Lipophilicity

-

Solubility: Expected to be moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) due to the cyano group’s polarity .

-

LogP: Estimated ~2.1 (similar to 4-cyanopiperidine, LogP = 1.8) .

Stability

-

Thermal Stability: Decomposition likely above 200°C, based on analogs .

-

Hydrolytic Sensitivity: The cyano group may hydrolyze to amides or carboxylic acids under acidic/basic conditions .

Applications in Medicinal Chemistry

Histamine H3_33 and Sigma-1 Receptor Modulation

Piperidine derivatives like KSK67 and KSK68 exhibit dual affinity for histamine H receptors (HR) and sigma-1 receptors (σR) . Structural features critical for activity include:

Table 2: Receptor Affinity of Selected Piperidine Derivatives

| Compound | HR K (nM) | σR K (nM) |

|---|---|---|

| KSK67 | 6.2 | 28 |

| KSK68 | 2.7 | 18 |

| Lead 12 | 7.7 | 4.5 |

Industrial and Research Implications

Pharmaceutical Intermediates

4-Cyanopiperidine derivatives serve as intermediates in drugs for CNS disorders and cancer . For example:

Agrochemical Applications

Nitrile-containing piperidines are explored as herbicides and fungicides (e.g., WO 2013/098229) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume